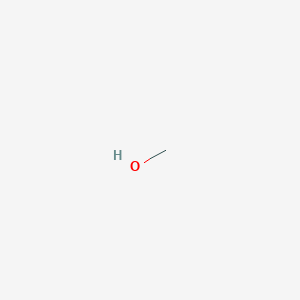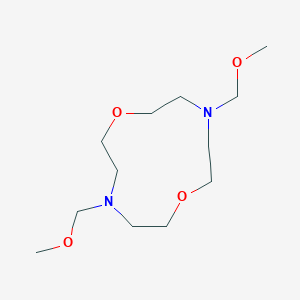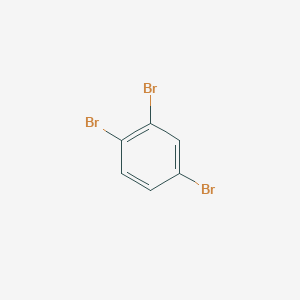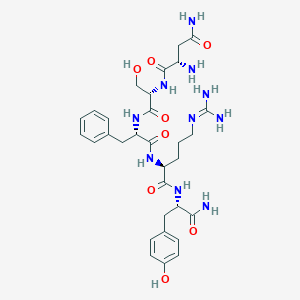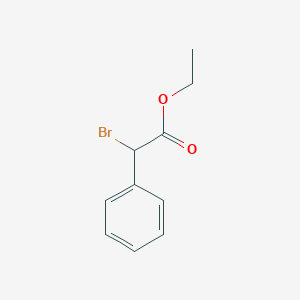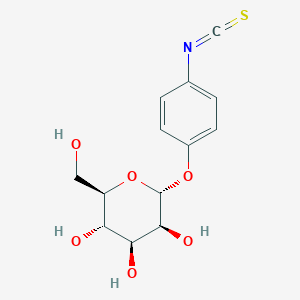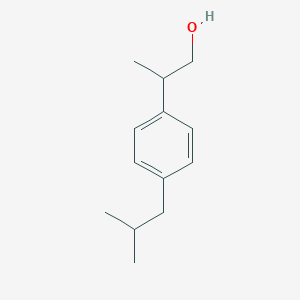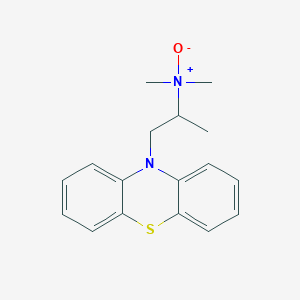
Promethazin-N-Oxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mivacurium is a short-acting, non-depolarizing neuromuscular-blocking agent that belongs to the benzylisoquinolinium group. It was first synthesized in 1981 and is primarily used to induce anesthesia during intubation and promote skeletal muscle relaxation during surgery or mechanical ventilation . Mivacurium is known for its rapid onset and short duration of action, making it particularly useful in short surgical procedures .
Wissenschaftliche Forschungsanwendungen
Mivacurium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Mivacurium exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine . This results in a blockade of neuromuscular transmission, leading to muscle relaxation. The action of mivacurium is antagonized by acetylcholinesterase inhibitors, such as neostigmine, which can reverse its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mivacurium is synthesized through a series of chemical reactions involving the formation of bisbenzylisoquinolinium compounds. The process typically involves the reaction of benzylisoquinoline derivatives with appropriate reagents to form the desired compound .
Industrial Production Methods: Industrial production of mivacurium involves the large-scale synthesis of its bisbenzylisoquinolinium structure. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Mivacurium undergoes hydrolysis by plasma cholinesterase, resulting in the breakdown of the compound into inactive metabolites . This hydrolysis is a key reaction that determines the duration of its neuromuscular-blocking effects.
Common Reagents and Conditions: The hydrolysis of mivacurium is facilitated by the presence of plasma cholinesterase, an enzyme found in the blood . The reaction occurs under physiological conditions, with the enzyme catalyzing the breakdown of the ester bonds in the mivacurium molecule.
Major Products Formed: The hydrolysis of mivacurium results in the formation of inactive metabolites, which are then excreted from the body .
Vergleich Mit ähnlichen Verbindungen
Mivacurium is compared with other neuromuscular-blocking agents, such as atracurium, vecuronium, and rocuronium:
Vecuronium: Vecuronium is a steroidal neuromuscular-blocking agent with a longer duration of action compared to mivacurium.
Rocuronium: Rocuronium is another steroidal agent with a rapid onset of action but a longer duration compared to mivacurium.
Mivacurium’s uniqueness lies in its short duration of action and rapid hydrolysis by plasma cholinesterase, making it particularly suitable for short surgical procedures .
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(19(2,3)20)12-18-14-8-4-6-10-16(14)21-17-11-7-5-9-15(17)18/h4-11,13H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUIGOJNZBMHQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560137 |
Source


|
| Record name | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81480-39-9 |
Source


|
| Record name | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How is Promethazine N-oxide formed in the body?
A: Research indicates that Promethazine N-oxide is a metabolic byproduct of Promethazine. When Promethazine is incubated with rabbit liver homogenate, specifically the 9000g supernatant fractions, several metabolites are produced. Among these are N-dealkylated, N-oxygenated, and ring-hydroxylated compounds. [] Promethazine N-oxide falls under the category of N-oxygenated products, suggesting its formation involves an oxidation reaction occurring at the nitrogen atom of Promethazine.
Q2: What other N-oxidized products are formed alongside Promethazine N-oxide during Promethazine metabolism?
A: In addition to Promethazine N-oxide, another significant N-oxidized product identified in the study is a nitrone compound (VIII). This nitrone is believed to be generated both chemically and metabolically from N-hydroxydesmethylpromethazine (VII), another metabolite of Promethazine. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

